3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Description

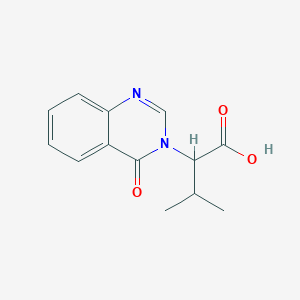

Chemical Structure: 3-Methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS: 880810-89-9) is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl group attached to a branched butanoic acid chain. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.27 g/mol .

The compound is listed as a research chemical in catalogs (e.g., CymitQuimica), indicating its use as a building block in medicinal chemistry or surfactant development .

Properties

IUPAC Name |

3-methyl-2-(4-oxoquinazolin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(2)11(13(17)18)15-7-14-10-6-4-3-5-9(10)12(15)16/h3-8,11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSQSGNCXDYHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C=NC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-aminobenzoic acid and 3-methylbutanoic acid, under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The process may involve heating and refluxing to facilitate the formation of the quinazolinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of quinazolinone, including 3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.8 mg/mL |

| Escherichia coli | 1.4 mg/mL |

| Streptococcus pneumoniae | 2.0 mg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 mg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Applications

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Preliminary studies have evaluated its cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| A549 (lung cancer) | >20 |

| MCF-7 (breast cancer) | >25 |

The cytotoxicity against HeLa cells indicates significant potential for therapeutic applications in cancer treatment . The mechanism of action is believed to involve interaction with specific molecular targets within cancer cells, leading to modulation of enzyme activity and disruption of critical cellular processes .

Case Study 1: In Vitro Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against multiple bacterial strains. The agar-disk diffusion method was employed to assess the antibacterial activity, confirming its potential as a broad-spectrum antimicrobial agent .

Case Study 2: In Vitro Anticancer Activity

A separate investigation focused on the effects of this compound on HeLa cells demonstrated an IC50 value of 12 µM, indicating substantial cytotoxicity. Further studies are warranted to explore its efficacy across other cancer types and to elucidate the underlying mechanisms .

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid with key analogs:

Key Observations :

- Core Heterocycle: Quinazolinone derivatives generally exhibit stronger aromatic interactions than benzo-oxazinone or benzo-triazinone analogs, which may influence receptor binding in pharmacological contexts .

Stability and Reactivity

- Quinazolinone Stability: The 4-oxoquinazolinone core is chemically stable under physiological conditions, but the methyl branch may introduce steric hindrance, affecting reactivity in further derivatization reactions .

- Comparative Reactivity: Linear-chain analogs (e.g., 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid) are more reactive in esterification or amidation reactions due to unhindered carboxylic acid groups .

Biological Activity

3-Methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, also known by its IUPAC name (2R)-3-Methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, is a compound with notable biological activities, particularly in the realm of anticancer research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molar Mass : 246.26 g/mol

- CAS Number : 880810-89-9

- Hazard Classification : Irritant

Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, leading to autophagic cell death in tumor cells .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line Type | Origin | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Human Breast | 15 | Induction of apoptosis |

| A375 | Human Melanoma | 10 | ROS generation, lipid peroxidation |

| HCT116 | Human Colorectal | 20 | Autophagic cell death |

| 4T1 | Mouse Breast | 12 | Apoptosis via oxidative stress |

| B16 | Mouse Melanoma | 18 | Induction of ROS |

| CT26 | Mouse Colon | 25 | Lipid peroxidation |

Case Studies and Research Findings

-

In Vitro Studies :

A study evaluated the compound's effectiveness against six different cancer cell lines using MTT assays. The results showed that it significantly inhibited cell proliferation, particularly in melanoma and breast cancer cells . The compound's ability to induce apoptosis was linked to its lipophilicity, enhancing cellular uptake and bioavailability. -

Comparative Analysis :

In comparison with traditional chemotherapeutics like cisplatin, this compound demonstrated lower toxicity and a reduced likelihood of resistance development in cancer cells. This is attributed to its unique mechanism of action involving ROS modulation rather than direct DNA damage . -

Pharmacokinetics :

Pharmacokinetic studies are crucial for understanding the compound's behavior in biological systems. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolic pathways and excretion routes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of quinazolinone precursors with substituted butanoic acid derivatives. For example, acylation of intermediates like potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with acid chlorides in dioxane has been reported . Key optimization parameters include:

- Temperature : Reflux conditions (e.g., 80–100°C) for cyclization steps.

- Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) to enhance solubility of intermediates.

- Catalysts : Use of pyridine or acetic acid to facilitate amide bond formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is required:

- NMR spectroscopy : Confirm regiochemistry of the quinazolinone ring and substitution patterns (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl groups) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for derivatives with chiral centers .

Q. What strategies are recommended for improving solubility in aqueous buffers for in vitro assays?

- Methodological Answer : Solubility can be enhanced via:

- Salt formation : React with sodium hydroxide to generate water-soluble carboxylate salts.

- Surfactant conjugation : Attach polyethylene glycol (PEG) or glyceryl groups to the butanoic acid moiety, as demonstrated in nonionic surfactant synthesis .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to maintain compound stability .

Q. How should initial biological activity screening be designed for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against DPP-4 or TACE enzymes using fluorogenic substrates (e.g., IC₅₀ determination) .

- Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., MDA-MB-231) with dose-response curves (1–100 µM) .

- Control experiments : Include positive controls (e.g., sitagliptin for DPP-4) and validate results with orthogonal assays (e.g., Western blotting for target engagement) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on quinazolinone derivatives of this compound?

- Methodological Answer : SAR exploration involves:

- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the quinazolinone 2- or 4-positions to assess steric/electronic effects .

- Side-chain variations : Replace the butanoic acid moiety with acetic acid or phenylacetic acid derivatives to evaluate hydrophobicity .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to targets like NR2C/D subunits .

Q. What challenges arise in synthesizing enantiomerically pure forms, and how can they be addressed?

- Methodological Answer : Chirality at the 2-position of the butanoic acid requires:

- Asymmetric synthesis : Use chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysts during acylation steps .

- Chiral resolution : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or polarimetry .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Stability studies should include:

- Thermal degradation : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >150°C) .

- pH-dependent hydrolysis : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS; acidic conditions may hydrolyze the quinazolinone ring .

- Storage recommendations : Store lyophilized at -20°C in inert atmospheres to prevent oxidation .

Q. How can contradictory data from different synthesis methods be resolved?

- Methodological Answer : Discrepancies (e.g., yield variations or byproduct profiles) require:

- Analytical cross-validation : Compare NMR and HRMS data across synthetic routes to identify impurities .

- Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .

- Reproducibility checks : Standardize solvent purity, catalyst sources, and drying protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.